ROCK inhibitor 3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur de ROCK 3 est un composé organique synthétique qui inhibe sélectivement l'activité des protéines kinases associées à Rho 1 et 2 (ROCK1 et ROCK2). Ces kinases sont impliquées dans divers processus cellulaires, notamment la régulation du cytosquelette d'actine, la migration cellulaire, la prolifération et l'apoptose. Les inhibiteurs de ROCK ont gagné une attention considérable dans la recherche scientifique en raison de leurs applications thérapeutiques potentielles dans le cancer, les maladies cardiovasculaires et les troubles neurologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'inhibiteur de ROCK 3 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et leur fonctionnalisation ultérieure. Une voie de synthèse courante comprend les étapes suivantes :

Formation de la structure de base : La structure de base de l'inhibiteur de ROCK 3 est synthétisée par une série de réactions de condensation impliquant des composés aromatiques et hétérocycliques.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants pour améliorer son activité inhibitrice et sa sélectivité. Cette étape implique souvent des réactions telles que l'halogénation, l'alkylation et l'acylation.

Purification : Le composé final est purifié à l'aide de techniques telles que la recristallisation, la chromatographie et la distillation pour obtenir un produit de haute pureté.

Méthodes de production industrielle

La production industrielle de l'inhibiteur de ROCK 3 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, le rendement et la rentabilité. Les principales considérations comprennent :

Conditions de réaction : Optimisation de la température, de la pression et des conditions de solvant pour maximiser le rendement et minimiser les sous-produits.

Catalyseurs : Utilisation de catalyseurs pour améliorer les vitesses de réaction et la sélectivité.

Purification : Mise en œuvre de techniques de purification à grande échelle telles que la chromatographie continue et la cristallisation.

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur de ROCK 3 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Substitution : Les réactions de substitution nucléophile et électrophile sont couramment utilisées pour introduire ou remplacer des substituants sur la structure de base.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'inhibiteur de ROCK 3 avec des groupes fonctionnels modifiés, qui peuvent présenter différents niveaux d'activité inhibitrice et de sélectivité.

Applications de la recherche scientifique

L'inhibiteur de ROCK 3 a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : L'inhibiteur de ROCK 3 est utilisé pour étudier le rôle de ROCK1 et ROCK2 dans la croissance tumorale, la métastase et la résistance aux thérapies.

Maladies cardiovasculaires : Le composé est étudié pour sa capacité à réguler le tonus vasculaire et à réduire la pression artérielle.

Troubles neurologiques : L'inhibiteur de ROCK 3 est étudié pour ses effets neuroprotecteurs et son potentiel dans le traitement d'affections telles que les accidents vasculaires cérébraux et les maladies neurodégénératives.

Biologie cellulaire : Le composé est utilisé pour étudier la dynamique du cytosquelette, l'adhésion cellulaire et la motilité.

Mécanisme d'action

L'inhibiteur de ROCK 3 exerce ses effets en inhibant sélectivement l'activité de ROCK1 et ROCK2. Ces kinases sont activées par la petite GTPase RhoA et jouent un rôle crucial dans la régulation du cytosquelette d'actine. L'inhibition de ROCK1 et ROCK2 entraîne :

Réduction de la phosphorylation de la chaîne légère de la myosine : Ceci diminue la contractilité actomyosine, conduisant à une réduction de la migration et de l'invasion cellulaires.

Inhibition des kinases LIM : Ceci empêche la phosphorylation de la cofiline, ce qui entraîne la stabilisation des filaments d'actine et l'inhibition de la motilité cellulaire.

Modulation de l'adhésion cellulaire : L'inhibiteur de ROCK 3 affecte la dynamique des adhérences focales, conduisant à des changements dans l'adhésion et l'étalement cellulaires.

Applications De Recherche Scientifique

ROCK inhibitor 3 has a wide range of scientific research applications, including:

Cancer Research: this compound is used to study the role of ROCK1 and ROCK2 in tumor growth, metastasis, and resistance to therapy.

Cardiovascular Diseases: The compound is investigated for its ability to regulate vascular tone and reduce blood pressure.

Neurological Disorders: This compound is studied for its neuroprotective effects and potential in treating conditions such as stroke and neurodegenerative diseases.

Cell Biology: The compound is used to study cytoskeletal dynamics, cell adhesion, and motility.

Mécanisme D'action

ROCK inhibitor 3 exerts its effects by selectively inhibiting the activity of ROCK1 and ROCK2. These kinases are activated by the small GTPase RhoA and play a crucial role in regulating the actin cytoskeleton. The inhibition of ROCK1 and ROCK2 leads to:

Reduced Phosphorylation of Myosin Light Chain: This decreases actomyosin contractility, leading to reduced cell migration and invasion.

Inhibition of LIM Kinases: This prevents the phosphorylation of cofilin, resulting in the stabilization of actin filaments and inhibition of cell motility.

Modulation of Cell Adhesion: This compound affects focal adhesion dynamics, leading to changes in cell adhesion and spreading.

Comparaison Avec Des Composés Similaires

L'inhibiteur de ROCK 3 est comparé à d'autres inhibiteurs de ROCK tels que :

Fasudil : Un inhibiteur de ROCK bien connu utilisé dans le traitement du vasospasme cérébral et des maladies cardiovasculaires.

Y-27632 : Un autre inhibiteur de ROCK couramment utilisé dans la recherche en biologie cellulaire.

Netarsudil : Un nouvel inhibiteur de ROCK utilisé dans le traitement du glaucome.

Ces comparaisons mettent en évidence les propriétés uniques de l'inhibiteur de ROCK 3, notamment sa sélectivité, sa puissance et ses applications thérapeutiques potentielles.

Propriétés

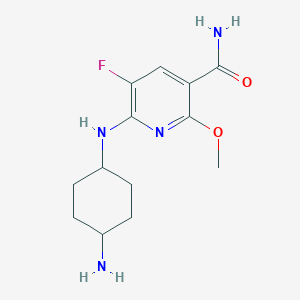

Formule moléculaire |

C13H19FN4O2 |

|---|---|

Poids moléculaire |

282.31 g/mol |

Nom IUPAC |

6-[(4-aminocyclohexyl)amino]-5-fluoro-2-methoxypyridine-3-carboxamide |

InChI |

InChI=1S/C13H19FN4O2/c1-20-13-9(11(16)19)6-10(14)12(18-13)17-8-4-2-7(15)3-5-8/h6-8H,2-5,15H2,1H3,(H2,16,19)(H,17,18) |

Clé InChI |

IMZIJLMIOSQRGE-UHFFFAOYSA-N |

SMILES canonique |

COC1=NC(=C(C=C1C(=O)N)F)NC2CCC(CC2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.